4-Fluorocyclohex-3-enecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluorocyclohex-3-ene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKKMTWHFXXZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634192 | |
| Record name | 4-Fluorocyclohex-3-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-53-0 | |
| Record name | 4-Fluorocyclohex-3-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Growing Importance of Fluorinated Alicyclic Nitriles
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated alicyclic nitriles, a class of compounds characterized by a fluorine atom and a nitrile group attached to a non-aromatic ring, are of particular interest to researchers. The presence of the highly electronegative fluorine atom can influence molecular conformation, metabolic stability, and binding affinity to biological targets. The nitrile group, on the other hand, is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and amides, making these compounds valuable intermediates in the synthesis of more complex molecules.
The strategic incorporation of fluorine into cyclic scaffolds can lead to compounds with enhanced properties, such as increased lipophilicity and improved metabolic stability, which are highly desirable in the development of new pharmaceuticals and agrochemicals. Research in this area often focuses on developing novel fluorination methodologies and exploring the utility of these fluorinated building blocks in creating new chemical entities.
Research Landscape of 4 Fluorocyclohex 3 Enecarbonitrile and Its Analogues
While in-depth academic studies specifically focused on 4-Fluorocyclohex-3-enecarbonitrile are not extensively documented in publicly available literature, its structural motifs are present in various patented chemical processes. The compound is recognized as a valuable intermediate in the synthesis of more complex molecules. For instance, it has been cited in patents related to the preparation of geminal difluorocycloalkanes and halogen-substituted aromatic compounds. These patents suggest its utility as a precursor that can undergo further chemical transformations, such as the addition of hydrogen fluoride (B91410) across the double bond or aromatization reactions.
The academic interest in analogous structures, such as other fluorinated cyclohexanes and compounds with cyano groups on a carbocyclic ring, provides a broader context for the potential applications and research directions for this compound. The synthesis of such compounds often involves challenging stereoselective and regioselective fluorination reactions, a key area of modern organic chemistry research.
Physicochemical Properties of this compound
The fundamental properties of this compound have been computed and are available in public databases. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C7H8FN | PubChem nih.gov |
| Molecular Weight | 125.14 g/mol | PubChem nih.gov |
| IUPAC Name | 4-fluorocyclohex-3-ene-1-carbonitrile | PubChem nih.gov |
| CAS Number | 459-53-0 | PubChem nih.gov |
| SMILES | C1CC(=CCC1C#N)F | PubChem nih.gov |
Analogues and Their Synthetic Relevance
The study of analogues of this compound, such as 4-Formylcyclohex-3-ene-1-carbonitrile, provides insight into the reactivity and potential applications of this class of compounds. nih.gov The formyl group, like the nitrile group, is a versatile handle for further chemical modifications. Research in this area often explores cycloaddition reactions, reductions, and other transformations to build molecular complexity. The development of synthetic routes to these and other substituted cyclohexene (B86901) derivatives is an active field of research, with potential applications in the synthesis of natural products and pharmaceuticals.
The broader field of fluorinated alicyclic compounds is rich with examples of their application in materials science and medicinal chemistry. For example, fluorinated interfaces are being explored to enhance the stability and performance of lithium-based secondary batteries. nih.gov While not directly involving this compound, this research highlights the valuable properties that the introduction of fluorine can impart to cyclic structures. The unique electronic properties of the fluorine atom can influence the electrochemical behavior of these materials.
An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of both established and advanced chemical methodologies. The incorporation of a fluorine atom into a cyclohexene nitrile framework presents unique challenges and opportunities, driving the development of specialized synthetic routes. These methods range from direct fluorination of existing ring systems to complex multi-step syntheses that build the molecule from foundational blocks. Concurrently, the principles of green chemistry are increasingly influencing these synthetic designs, aiming for more sustainable and environmentally benign processes.
Chemical Reactivity and Transformation Pathways of 4 Fluorocyclohex 3 Enecarbonitrile
Reactivity of the Nitrile Functional Group in Cyclic Systems
The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis. numberanalytics.com Its reactivity is characterized by the carbon-nitrogen triple bond, which creates a site susceptible to various chemical transformations. ebsco.com
Nucleophilic and Electrophilic Properties of the Cyano Moiety
The cyano group exhibits both nucleophilic and electrophilic characteristics. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. researchgate.net Conversely, the carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, which polarizes the triple bond and creates a partial positive charge on the carbon. fiveable.menumberanalytics.com This makes the carbon atom susceptible to attack by nucleophiles. numberanalytics.com
Deprotonation of cyclic nitriles can generate potent nucleophiles. nih.gov These metalated nitriles are significantly more reactive than their carbonyl counterparts, a property attributed to the small size of the cyano group and inductive stabilization that concentrates electron density on the carbon atom. nih.gov This enhanced nucleophilicity facilitates carbon-carbon bond formation, even in sterically hindered environments. nih.gov
The electrophilic nature of the nitrile carbon allows for nucleophilic addition reactions. numberanalytics.comnumberanalytics.com For example, nitriles can react with Grignard reagents or be reduced by hydride ions. numberanalytics.com The polarity of the carbon-nitrogen bond allows the nitrile group to react with both nucleophiles and electrophiles, often leading to the formation of heterocyclic compounds. quimicaorganica.org
Activation Strategies for Nitrile Reactions
Several strategies can be employed to activate the nitrile group for chemical reactions. Protonation of the nitrogen atom under acidic conditions activates the triple bond, making the carbon atom more electrophilic and facilitating nucleophilic attack by species like water. ebsco.comchemistrysteps.com This is a key step in the acid-catalyzed hydrolysis of nitriles to form amides and carboxylic acids. chemistrysteps.com
The Ritter reaction provides another activation method, where a carbocation, generated from an alkene or alcohol, acts as an electrophile. chemistrysteps.com The nitrile's lone pair attacks the carbocation, activating the carbon-nitrogen triple bond for subsequent nucleophilic attack by water. chemistrysteps.com
Metal coordination is another effective activation strategy. For instance, the lithium cation (Li+) in lithium aluminum hydride (LiAlH4) reduction coordinates to the nitrogen atom, facilitating the nucleophilic addition of a hydride ion. chemistrysteps.com Similarly, Brønsted or Lewis acids can activate cyclic triphosphanes to react with nitriles. rsc.org
The nitrile group itself can act as an activating group. In certain enzymatic reactions, the nitrile moiety is preferred over a carboxylic acid or its corresponding ester as the activating group in the enzyme's active site. nih.gov
Cycloaddition and Other Pericyclic Reactions Involving the Nitrile
Nitriles can participate in cycloaddition reactions, which are a class of pericyclic reactions that proceed through a cyclic transition state. numberanalytics.comwikipedia.orglibretexts.org These reactions are valuable for constructing ring systems. numberanalytics.com
A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net In this reaction, a 1,3-dipole, such as a nitrile oxide or an azide (B81097), reacts with the nitrile group (the dipolarophile) to form a five-membered heterocyclic ring. researchgate.netyoutube.com For instance, nitrile oxides react with alkynes to produce isoxazoles. youtube.com While the carbon-carbon double bond is generally a more reactive dipolarophile than the carbon-nitrogen triple bond, deactivation of the double bond can lead to cycloaddition at the nitrile group. researchgate.net Copper-catalyzed [3+2] cycloaddition of nitriles with sodium azide can yield tetrazoles. acs.org
Other pericyclic reactions involving nitriles include sigmatropic rearrangements, where a σ-bonded atom or group migrates across a π-electron system. libretexts.orgmsu.edu
Reactivity of the Cyclohexene (B86901) Ring
The cyclohexene ring possesses a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. libretexts.org
Electrophilic and Radical Additions to the Double Bond
Electrophilic Addition: The double bond of the cyclohexene ring readily undergoes electrophilic addition reactions. chemguide.co.uk Reagents that are electron-deficient (electrophiles) are attracted to the electron-rich π bond. libretexts.orgrutgers.edu Common electrophiles that add to alkenes include halogens (like bromine), hydrogen halides, and sulfuric acid. chemguide.co.ukmsu.edu
The mechanism of electrophilic addition typically involves a stepwise process. For example, in the bromination of cyclohexene, the bromine molecule is polarized as it approaches the double bond, leading to the formation of a cyclic bromonium ion intermediate. youtube.com The bromide ion then attacks this intermediate from the opposite side (antarafacial addition), resulting in a trans-dihalogenated product. libretexts.orgyoutube.com The addition of hydrogen halides, such as HBr, also proceeds via an electrophilic attack, forming a carbocation intermediate. rutgers.edu
Radical Addition: In the presence of radical initiators, such as peroxides, addition to the double bond can occur through a radical mechanism. rutgers.edulibretexts.org This is particularly well-documented for the addition of hydrogen bromide. libretexts.orglibretexts.org The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. libretexts.orglibretexts.org The bromine radical then adds to the double bond in a regioselective manner to produce the most stable carbon radical intermediate. libretexts.orglibretexts.org This is followed by abstraction of a hydrogen atom from another HBr molecule to give the final product and regenerate a bromine radical, continuing the chain reaction. libretexts.org
The Electronic Influence of the Fluorine Atom on Alkene Reactivity
The presence of a fluorine atom on the cyclohexene ring significantly influences the reactivity of the double bond. Fluorine is a strongly electronegative atom, and its inductive effect withdraws electron density from the surrounding atoms, including the double bond. researchgate.net This electron withdrawal can affect the rate and regioselectivity of reactions.
Fluorinated alkenes are generally more electrophilic than their non-fluorinated counterparts, making them more susceptible to nucleophilic attack. rutgers.eduresearchgate.net The inductive withdrawal by fluorine atoms can be offset by resonance effects where the lone pairs on fluorine can donate electron density to the π system. researchgate.net However, the inductive effect typically dominates, leading to a decrease in the electron density of the double bond. researchgate.net
This altered electronic character can influence the stability of intermediates formed during reactions. For instance, in radical additions, the presence of electron-withdrawing groups like fluorine can affect the stability of the resulting carbon radical. acs.org Theoretical studies have shown that fluorinated groups on N-heterocyclic carbenes can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing their π-accepting ability. mdpi.com This principle can be extended to understand how fluorine substitution modifies the electronic properties and, consequently, the reactivity of the cyclohexene double bond in 4-fluorocyclohex-3-enecarbonitrile. The electron-withdrawing nature of fluorine can make the double bond less reactive towards electrophiles compared to unsubstituted cyclohexene, while potentially enhancing its reactivity towards nucleophiles or in specific radical processes.
Computational Chemistry and Theoretical Analysis of 4 Fluorocyclohex 3 Enecarbonitrile
Electronic Structure Theory Applications
Electronic structure theory provides the foundation for understanding the intrinsic properties of molecules. For 4-Fluorocyclohex-3-enecarbonitrile, these theoretical applications allow for a detailed exploration of its molecular orbitals and electron density, which are paramount in determining its reactivity and stability.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction.
The HOMO and LUMO are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor. Conversely, the LUMO is the lowest energy orbital devoid of electrons and thus acts as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of a molecule. A smaller gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO.
For this compound, the presence of the electron-withdrawing fluorine and nitrile groups, as well as the π-system of the double bond, significantly influences the energies and distributions of the frontier orbitals. The HOMO is expected to be localized primarily on the carbon-carbon double bond, which is the most electron-rich region of the molecule. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the double bond and the nitrile group.
Interactions with electrophiles would be predicted to occur at the site of the highest HOMO density (the C=C bond), while nucleophilic attack would target the areas with the highest LUMO density, such as the carbon atom of the nitrile group or the carbons of the double bond. The relative energies of the HOMO and LUMO can be calculated using computational methods, providing a quantitative measure of the molecule's reactivity and its propensity to engage in different types of reactions.
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound This table presents hypothetical data based on theoretical principles for illustrative purposes.
| Molecular Orbital | Energy (eV) | Primary Lobe Location | Predicted Reactivity |
| HOMO | -9.5 | C=C π-bond | Site for electrophilic attack |
| LUMO | -0.8 | C=C π-antibond, C≡N π-antibond | Site for nucleophilic attack |
| HOMO-LUMO Gap | 8.7 | - | Indicates moderate chemical stability |
Orbital Symmetry and Reaction Predictability
The principle of conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, is a powerful tool for predicting the stereochemical outcomes of pericyclic reactions, such as electrocyclic reactions. These rules are based on the symmetry of the frontier molecular orbitals involved in the reaction.
For a molecule like this compound, a potential electrocyclic ring-opening reaction would involve the breaking of the sigma bond adjacent to the double bond to form a conjugated diene. The stereochemical course of this reaction (i.e., whether it proceeds via a conrotatory or disrotatory motion of the termini) is dictated by the symmetry of the HOMO of the cyclohexene (B86901) ring system.
Under thermal conditions, the reaction must proceed in a way that allows for the in-phase overlap of the orbitals to form the new pi-system. For a 4π-electron system like the one that would be involved in the ring-opening of a cyclohexene derivative, the Woodward-Hoffmann rules predict a conrotatory opening. Conversely, under photochemical conditions, an electron is promoted from the HOMO to the LUMO, changing the symmetry of the relevant frontier orbital and leading to a disrotatory ring-opening. Therefore, by analyzing the symmetry of the frontier orbitals, the stereospecificity of potential pericyclic reactions involving this compound can be predicted.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a widely used tool in computational chemistry for its balance of accuracy and computational cost.
DFT calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and calculate activation energies. This allows for the prediction of the most likely mechanism for a given reaction.
For this compound, DFT could be used to model various reactions, such as addition reactions to the double bond, nucleophilic addition to the nitrile group, or elimination reactions. For instance, in an electrophilic addition of HBr to the double bond, DFT calculations could determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a carbocation intermediate. The calculations would also predict the regioselectivity of the addition, determining whether the bromine atom adds to the carbon bearing the fluorine atom or the adjacent carbon. The transition state for each possible pathway can be located, and their relative energies would reveal the preferred reaction channel.
Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Pathway This table presents hypothetical data for the addition of HBr to this compound for illustrative purposes.
| Mechanistic Step | Transition State | Activation Energy (kcal/mol) | Predicted Feasibility |
| Path A: Bromide adds to C4 | TS-A | 15.2 | Kinetically favored |
| Path B: Bromide adds to C3 | TS-B | 20.5 | Kinetically disfavored |
Conformational Space Exploration and Energy Minima
The cyclohexene ring in this compound is not planar and can adopt several conformations. The substituents, a fluorine atom and a nitrile group, can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these different conformers is determined by a combination of steric and electronic effects.
DFT calculations can be employed to perform a systematic search of the conformational space of this compound. By calculating the energies of various possible conformations, the global minimum energy structure and other low-energy conformers can be identified. This analysis would reveal the preferred three-dimensional structure of the molecule.
For instance, the bulky nitrile group would generally be expected to prefer a pseudo-equatorial position to minimize steric strain. However, electronic effects, such as dipole-dipole interactions between the C-F and C-CN bonds, could also play a significant role in determining the most stable conformation. A thorough DFT study would quantify these effects and provide a detailed picture of the conformational landscape of the molecule.
Table 3: Theoretical Relative Energies of this compound Conformers This table presents hypothetical data based on theoretical principles for illustrative purposes.
| Conformer (Nitrile Group Position) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Pseudo-equatorial | 0.00 | 95.3 |
| Pseudo-axial | 2.5 | 4.7 |
Reactivity Descriptors: Electrophilicity and Nucleophilicity Parameters
The reactivity of this compound can be rationalized using conceptual Density Functional Theory (DFT), which employs descriptors to predict how a molecule will behave in a chemical reaction. Key parameters include electrophilicity (ω) and nucleophilicity.
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, essentially measuring its stabilization in energy upon receiving additional electronic charge from its surroundings. researchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which can be approximated from the ionization potential (I) and electron affinity (A) of the molecule. arxiv.org
Electrophilicity (ω) = μ² / 2η
A higher electrophilicity value indicates a more potent electrophile. Conversely, a good nucleophile is characterized by a high chemical potential and low electrophilicity. researchgate.net For this compound, two main sites are susceptible to nucleophilic attack: the carbon of the nitrile group (-C≡N) and the sp² carbons of the double bond, particularly the carbon atom bonded to the fluorine. The fluorine atom's electron-withdrawing nature and the nitrile group's influence are expected to significantly modulate the electrophilicity of these sites.
Local reactivity descriptors, such as the Fukui function or philicity (ωk), are used to determine the most reactive sites within the molecule. arxiv.org These local parameters would differentiate the electrophilic character of the individual atomic sites, predicting whether a nucleophile would preferentially attack the nitrile carbon or one of the double-bond carbons.
Table 1: Conceptual DFT Reactivity Descriptors
This table outlines the key global and local descriptors used to predict chemical reactivity. While specific calculated values for this compound require dedicated computation, the principles remain applicable.
| Descriptor | Symbol | Formula | Interpretation |
| Electronic Chemical Potential | μ | ≈ -(I+A)/2 | Tendency of electrons to escape from the system. |
| Chemical Hardness | η | ≈ (I-A) | Resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | μ²/2η | Propensity to accept electronic charge. |
| Local Philicity | ωk | - | Reactivity of a specific atomic site (k) towards nucleophilic or electrophilic attack. |
Activation Energy Barrier Calculations
Predicting the feasibility and outcome of a reaction involving this compound requires the calculation of activation energy barriers (Ea). This involves mapping the potential energy surface for a proposed reaction pathway, identifying the transition state (the highest energy point along the reaction coordinate), and calculating the energy difference between the reactants and the transition state.
For instance, in a nucleophilic addition to the double bond, computational methods like DFT would be used to model the approach of the nucleophile. The calculations would determine the geometry and energy of the transition state, revealing the activation barrier. A lower activation barrier implies a faster reaction rate. Such calculations can compare different potential reaction pathways—for example, addition at the C3 versus the C4 position—to predict which product is kinetically favored.
Advanced Quantum Chemical Methodologies
For a more precise understanding, especially for complex electronic systems like those containing fluorine, advanced computational methods are necessary.
Strong electron correlation occurs in systems where the motion of electrons is highly interdependent and cannot be accurately described by theories that treat electrons independently or as having average interactions. nih.govrsc.org This phenomenon is significant in cases like bond breaking, excited states, and molecules with multiple competing electronic configurations. rsc.org While this compound in its ground state may not be strongly correlated, reactions that involve radical intermediates or electronically excited states would require methods that can handle strong correlation.
Techniques like multiconfiguration pair-density functional theory (MC-PDFT) are designed for this purpose, blending multiconfiguration wave function theory with DFT to treat both near-degeneracy (static) and dynamic correlation. rsc.org Such methods provide a more accurate electronic description than standard DFT for challenging systems. nih.gov
Standard computational chemistry often treats atomic nuclei as classical point masses (the Born-Oppenheimer approximation). pnas.org However, for light nuclei, especially hydrogen, quantum effects like zero-point energy and tunneling can be significant. nih.gov In fluorinated systems, nuclear quantum effects (NQEs) can influence molecular geometries, vibrational frequencies, and reaction barriers. nih.govchemrxiv.org
The nuclear-electronic orbital (NEO) method is an approach that treats specific nuclei (like protons) quantum mechanically, on the same level as the electrons. nih.gov This allows for the direct incorporation of NQEs into calculations. nih.govnih.gov For a molecule like this compound, applying the NEO method could refine the predicted structure and energetics, particularly concerning the conformational flexibility of the cyclohexene ring and the vibrational modes involving its hydrogen atoms. Studies on other molecules have shown that NQEs can alter bond lengths by 0.02-0.05 Å. nih.gov
Theoretical Prediction of Regio- and Stereoselectivity
Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, a key question for many reactions is the site of attack. For example, in an electrophilic addition, will the electrophile add to the carbon bearing the fluorine or the adjacent carbon?
Computational tools can predict these outcomes by comparing the activation energies for the formation of all possible regioisomers. rsc.orgmdpi.com The pathway with the lowest activation energy barrier corresponds to the kinetically preferred product. DFT calculations are highly effective for this, as they can determine the stability of the intermediates formed during the reaction. For instance, in an electrophilic attack on the double bond, the stability of the resulting carbocation intermediates at different positions would be calculated. The more stable carbocation will form more readily, dictating the regiochemical outcome. mdpi.com The RegioSQM method, for example, predicts regioselectivity in aromatic systems by calculating the energies of protonated intermediates, a concept adaptable to other unsaturated systems. rsc.org
Computational Approaches to Stereoselective Outcomes
Currently, there is a lack of specific published research detailing the computational investigation of stereoselective outcomes for this compound. In principle, computational methods such as Density Functional Theory (DFT) could be employed to model transition states of reactions involving this molecule. Such calculations would be crucial in predicting which stereoisomer is more likely to form.
For a comprehensive analysis, the following theoretical data would be necessary:
Table 1: Hypothetical Computational Data for Stereoisomer Prediction
| Computational Method | Transition State Energy (kcal/mol) - Isomer A | Transition State Energy (kcal/mol) - Isomer B | Predicted Stereomeric Excess (%) |
| DFT (B3LYP/6-31G*) | Data not available | Data not available | Data not available |
| MP2/cc-pVTZ | Data not available | Data not available | Data not available |
Without experimental or calculated data, a meaningful discussion on the computational approaches to the stereoselectivity of this compound cannot be formulated.
Molecular Modeling and Simulation of Chemical Processes
Similarly, specific molecular modeling and simulation studies for chemical processes involving this compound are not found in the available literature. Molecular dynamics (MD) simulations could, in theory, provide insights into the conformational landscape and behavior of this molecule in various solvents or reaction conditions.
A detailed study would involve simulating the molecule's trajectory over time to understand its dynamic properties. Key parameters from such simulations would be essential for a thorough analysis.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters
| Simulation Parameter | Value |
| Force Field | Data not available |
| Simulation Time | Data not available |
| Solvent Model | Data not available |
| Key Dihedral Angles | Data not available |
The absence of this specific data in the scientific domain prevents a detailed and authoritative discussion on the molecular modeling and simulation of this compound.
Synthetic Utility and Derivatization Strategies of 4 Fluorocyclohex 3 Enecarbonitrile As a Building Block
Application as an Intermediate in Complex Molecule Synthesis
The strategic placement of the fluorine atom and the nitrile functionality makes 4-fluorocyclohex-3-enecarbonitrile a key intermediate for introducing these features into more complex molecular architectures. Its utility spans the creation of advanced heterocyclic systems and selectively fluorinated alicyclic motifs, which are of significant interest in medicinal chemistry and materials science.
The nitrile group of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These scaffolds are prevalent in natural products, pharmaceuticals, and functional organic materials. rsc.org The transformation of the nitrile functionality can be achieved through several synthetic routes.
One common strategy involves the reduction of the nitrile to a primary amine, which can then participate in cyclization reactions to form heterocycles like pyridines, quinolines, and indolines. mdpi.com For instance, the reduction of the nitrile to an aminomethyl group, followed by intramolecular cyclization or intermolecular condensation with other bifunctional molecules, provides a pathway to complex heterocyclic systems.
Furthermore, the nitrile group can undergo cycloaddition reactions. For example, [3+2] cycloadditions with azide (B81097) reagents can yield tetrazoles, a class of heterocycles with applications in medicinal chemistry as bioisosteres for carboxylic acids. The reactivity of the enamine-like double bond in conjunction with the nitrile offers pathways to fused heterocyclic systems.
The following table summarizes key transformations of this compound into nitrogen-containing heterocyclic precursors.
| Starting Material | Reagents and Conditions | Product Type | Potential Heterocyclic Scaffold |
| This compound | 1. LiAlH₄ (Lithium aluminum hydride) 2. Cyclization precursor | Primary amine | Pyridines, Quinolines |
| This compound | NaN₃ (Sodium azide), Lewis acid | Tetrazole | Tetrazoles |
| This compound | Dienes (e.g., for Diels-Alder) | Cycloadduct | Fused N-heterocycles |
This table illustrates potential synthetic pathways and is not exhaustive.
The presence of a fluorine atom on the cyclohexene (B86901) ring makes this compound an important building block for the synthesis of selectively fluorinated alicyclic compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. lookchem.com
This building block allows for the creation of fluorinated analogues of existing bioactive molecules, a common strategy in drug discovery. The double bond in the cyclohexene ring can be subjected to various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to generate a range of saturated and functionalized fluorinated cyclohexane (B81311) derivatives. researchgate.net These derivatives can then be further elaborated into more complex structures. For example, hydrogenation of the double bond would yield a mixture of cis and trans-4-fluorocyclohexanecarbonitrile, providing access to different stereoisomers of fluorinated alicyclic systems.
The ability to selectively introduce a fluorine atom into a six-membered ring is particularly valuable for creating novel motifs for applications in materials science, such as in the development of liquid crystals. researchgate.netnih.govnih.gov
Diversification and Functional Group Interconversions
The synthetic utility of this compound is further expanded by the diverse chemical transformations that can be performed on both the nitrile group and the cyclohexene ring system. researchgate.net These modifications allow for a wide range of functional group interconversions, leading to a vast library of derivatives.
The nitrile group is a highly versatile functional group that can be converted into a variety of other functionalities. researchgate.netwikipedia.org These transformations are fundamental to the derivatization of this compound.
Key transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then a carboxylic acid. wikipedia.orgebsco.comlibretexts.org This transformation is crucial for introducing a carboxylic acid moiety, which can serve as a handle for further reactions such as esterification or amidation.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This provides a route to amino-functionalized fluorinated cyclohexanes.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl groups.
The following table details some of the key chemical transformations of the nitrile group in this compound.
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |
| Reduction | LiAlH₄, then H₂O | Primary amine |
| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |
This table provides a summary of common transformations.
The cyclohexene ring of this compound offers another site for chemical modification, allowing for the introduction of new functional groups and the alteration of the ring's saturation.
Selective modifications of the cyclohexene ring include:
Hydrogenation: Catalytic hydrogenation of the double bond leads to the formation of 4-fluorocyclohexanecarbonitrile. Depending on the catalyst and reaction conditions, this can provide access to both cis and trans isomers.
Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) to form a fluorinated epoxycyclohexanecarbonitrile. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.
Dihydroxylation: The double bond can be dihydroxylated using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield a diol. This introduces two hydroxyl groups, which can be further functionalized.
Halogenation: The addition of halogens (e.g., Br₂) across the double bond results in the formation of a dihalogenated cyclohexane derivative.
These modifications, often performed with stereochemical control, significantly increase the diversity of accessible fluorinated alicyclic structures derived from this compound.
Regiochemical and Stereochemical Control in Reactions of 4 Fluorocyclohex 3 Enecarbonitrile
Principles Governing Regioselectivity in Cyclohexene (B86901) Systems
Regioselectivity refers to the preference for a reaction to occur at one position over another. In cyclohexene systems, the double bond and any existing substituents are the primary determinants of where a reaction will take place.
Electrophilic additions to unsymmetrical alkenes, a common class of reactions for cyclohexene derivatives, are often governed by Markovnikov's rule . This rule states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. This is due to the formation of the more stable carbocation intermediate. For 4-Fluorocyclohex-3-enecarbonitrile, electrophilic attack on the double bond could lead to two different carbocation intermediates. The stability of these intermediates, and thus the regiochemical outcome, will be influenced by the electronic effects of both the fluorine and nitrile substituents.
The Fürst-Plattner rule , or the principle of trans-diaxial addition, is particularly relevant for nucleophilic additions to cyclohexene derivatives, especially epoxides. This rule posits that the incoming nucleophile will attack an epoxide from an axial position, leading to a trans-diaxial opening of the epoxide ring. While not directly applicable to all reactions of this compound, the underlying principle of stereoelectronic control, where the orbitals of the reactants must be properly aligned, is a fundamental concept in understanding its reactivity.
Principles Governing Stereoselectivity in Cyclic and Fluorinated Systems
Stereoselectivity is the preference for the formation of one stereoisomer over another. In cyclic systems like cyclohexene, the conformational rigidity of the ring plays a crucial role in determining the stereochemical outcome of reactions. The chair and boat conformations of the cyclohexane (B81311) ring, and the axial and equatorial positions of substituents, dictate the accessibility of reagents to different faces of the molecule.
The introduction of a fluorine atom into a cyclic system can significantly influence its conformational preferences and reactivity. Fluorine is a small but highly electronegative atom, leading to strong electronic effects. The gauche effect , an exception to the general preference for anti-periplanar arrangements of electronegative substituents, is a key stereoelectronic principle in fluorinated systems. This effect describes the tendency for a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to another electronegative substituent or a lone pair of electrons, due to stabilizing hyperconjugative interactions.
Furthermore, the stereochemical outcome of reactions can be directed by the existing stereocenters in the molecule, a phenomenon known as diastereoselectivity . For instance, in the alkylation of metalated conformationally locked 4-tert-butylcyclohexanecarbonitrile, high diastereoselectivity is observed with magnesium and copper counterions. This suggests that the nature of the metal and the inherent steric bias of the cyclohexane ring control the approach of the electrophile.
Factors Influencing Selectivity in this compound Chemistry
The regiochemical and stereochemical outcomes of reactions involving this compound are a result of a complex interplay of several factors, including the inherent electronic and steric properties of the substituents, the design of catalysts, and the directing effects of the fluorine atom itself.
Steric and Electronic Effects of Substituents
The fluorine and nitrile groups in this compound exert profound electronic effects that influence the electron density distribution within the molecule.
Nitrile Group: The cyano group is a strong electron-withdrawing group due to both its inductive (-I) and mesomeric (-M) effects. It deactivates the double bond towards electrophilic attack and can influence the regioselectivity by destabilizing any adjacent positive charge that might form in a reaction intermediate.
Steric effects also play a critical role. The size of the substituents can hinder the approach of reagents from a particular face of the molecule. The preference for substituents to occupy the equatorial position in a cyclohexane ring to minimize 1,3-diaxial interactions is a well-established principle. The relative steric bulk of the fluorine and nitrile groups, as well as any other substituents present, will influence the conformational equilibrium of this compound and its derivatives, thereby affecting the stereochemical outcome of reactions.
The interplay of these electronic and steric effects is summarized in the table below:
| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Steric Effect |
| Fluorine | Strong | Weak +M | Small |
| Nitrile | Strong | Strong -M | Linear, moderate |
Catalyst Design and Its Impact on Selectivity
The use of catalysts is a powerful strategy for controlling both regioselectivity and stereoselectivity. Chiral catalysts, in particular, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed to catalyze asymmetric reactions in fluorinated systems. For example, the organocatalytic Robinson annulation of α-fluoro-β-keto esters has been used for the asymmetric synthesis of fluorinated cyclohexenones with high enantiomeric excess and diastereomeric ratios. nih.gov This highlights the potential for using similar catalytic systems to control the stereochemistry of reactions involving this compound.
Transition Metal Catalysis: Transition metal complexes are widely used to catalyze a variety of organic transformations with high selectivity. For instance, palladium-catalyzed allylic fluorination has been developed to produce branched allylic fluorides with high regioselectivity. The choice of ligand coordinated to the metal center is crucial in tuning the steric and electronic properties of the catalyst, thereby influencing the outcome of the reaction.
The impact of catalyst design on selectivity is a testament to the ability of modern synthetic chemistry to overcome the inherent reactivity preferences of a molecule.
Directed Reactivity by the Fluorine Atom
The fluorine atom can actively participate in directing the course of a reaction beyond its general electronic and steric influences. This "directing effect" can manifest in several ways:
Hydrogen Bonding: The high electronegativity of fluorine allows it to act as a hydrogen bond acceptor. In certain reactions, this interaction can pre-organize the transition state, leading to enhanced selectivity.
Stabilization of Intermediates: The ability of fluorine to stabilize adjacent carbocations through resonance donation of its lone pairs can influence the regioselectivity of electrophilic additions. While the inductive effect is destabilizing, the resonance effect can favor the formation of a carbocation at a specific position.
Fluorine-Activated Nazarov Cyclization: In some cases, the presence of a fluorine atom can dramatically enhance the rate and regioselectivity of certain reactions. For example, the Nazarov cyclization of 1-fluorovinyl vinyl ketones proceeds efficiently to afford α-fluorocyclopentenone derivatives, demonstrating the activating and directing role of the fluorine substituent.
Q & A
Basic: What are the recommended synthetic routes for 4-Fluorocyclohex-3-enecarbonitrile, and how are intermediates characterized?
Methodological Answer:
A common approach involves cycloaddition or nucleophilic substitution reactions. For example, α-cyano-p-fluorocinnamonitrile can react with cyclic ketones under basic conditions (e.g., piperidine catalysis) to form cyclohexene derivatives . Key intermediates are characterized using:
- NMR spectroscopy (1H, 13C, 19F) to confirm regiochemistry and fluorine incorporation.
- Mass spectrometry (EI/ESI-MS) for molecular weight validation, as demonstrated in PubChem datasets for related nitriles .
- Melting point analysis to assess purity, with deviations >2°C indicating impurities .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in fluorinated cyclohexene nitriles?
Methodological Answer:
Single-crystal X-ray diffraction is critical for determining absolute configurations. For example:
- Bond angle analysis : Evidence from similar fluorocyclohexene derivatives shows C–F bond angles averaging 109.5° ± 1.2°, with torsional strain influencing ring puckering .
- Torsion parameters : Fluorine’s electronegativity induces axial-equatorial preferences, detectable via refinement software (e.g., SHELXL) .
- Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts, as seen in studies of 2-amino-4-(4-fluorophenyl) derivatives .
Basic: What spectroscopic discrepancies arise in characterizing this compound, and how are they resolved?
Methodological Answer:
- 19F NMR shifts : Fluorine’s deshielding in the cyclohexene ring leads to δ −120 to −125 ppm, differing from aromatic fluorides (δ −110 ppm). Cross-validate with computational methods (DFT) .
- IR carbonyl stretches : The nitrile group (C≡N) absorbs at ~2240 cm⁻¹, but conjugation with the fluorinated ring may shift this by ±15 cm⁻¹. Compare with NIST reference spectra .
- Contradictions : Conflicting 13C NMR signals for sp² vs. sp³ carbons can arise from dynamic ring flipping. Use variable-temperature NMR to confirm .
Advanced: How do solvent effects and catalysts influence the regioselectivity of fluorocyclohexene nitrile derivatization?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity in SNAr reactions, favoring substitution at the para-fluorine position.
- Acid catalysts : Protonate nitrile groups to stabilize intermediates, as shown in the synthesis of 4-oxo-1-phenylcyclohexanecarbonitrile .
- Base selection : Piperidine or DBU promotes enolate formation, critical for Michael additions to α,β-unsaturated nitriles .
- Yield optimization : Use a Design of Experiments (DoE) approach to test solvent/base combinations, with GC-MS monitoring .
Basic: What computational methods validate the electronic effects of fluorine in this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model fluorine’s electron-withdrawing effects on the nitrile group.
- NBO analysis : Quantify hyperconjugation between the C–F bond and nitrile π-system, which reduces ring strain .
- Electrostatic potential maps : Visualize fluorine’s impact on electron density distribution, correlating with experimental 19F NMR shifts .
Advanced: How to address contradictions in bioactivity data for fluorocyclohexene nitrile derivatives?
Methodological Answer:
- Structure-activity relationships (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Crystallographic validation : Ensure stereochemical purity via X-ray diffraction, as impurities in diastereomers can skew bioassay results .
- Assay conditions : Control for solvent (DMSO vs. ethanol) and pH, which alter nitrile stability and bioavailability .
Basic: What safety protocols are critical when handling fluorinated nitriles in lab settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of HCN vapors, which may form under acidic conditions.
- PPE : Nitrile gloves and goggles are mandatory; fluorine’s reactivity increases skin absorption risks.
- Waste disposal : Neutralize nitrile residues with alkaline hypochlorite before disposal, as per protocols for 4-cyanocyclohexanone derivatives .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in fluorocyclohexene nitrile synthesis?
Methodological Answer:
- Deuterium labeling : Substitute H with D at the β-carbon of the cyclohexene ring to measure KIEs in ring-opening reactions.
- Rate comparisons : A KIE >1 indicates a rate-determining step involving C–H bond cleavage, as seen in hydride transfer mechanisms .
- Computational modeling : Match experimental KIEs with transition state energies calculated via QM/MM methods .
Basic: How are solubility and stability of this compound optimized for catalytic studies?
Methodological Answer:
- Solvent screening : Test polar (acetonitrile) vs. nonpolar (toluene) solvents; fluorinated nitriles often show higher solubility in ethers .
- Stability assays : Monitor degradation via HPLC under UV light or elevated temperatures. Add stabilizers like BHT (0.1%) for long-term storage .
Advanced: What role does fluorine play in modulating the electrochemical properties of cyclohexene nitriles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
